molecular formula C8H15IN2S B7452464 2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide

2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide

Cat. No. B7452464
M. Wt: 298.19 g/mol
InChI Key: LYMYBJFTMZXQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide is a chemical compound that has gained significant attention in the scientific community due to its potential biological applications.

Mechanism of Action

The mechanism of action of 2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide is not fully understood. However, it is believed to work by interacting with specific receptors and enzymes in the body, leading to inhibition of their activity. This ultimately results in the biological effects observed.
Biochemical and Physiological Effects:
Studies have shown that 2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain fungi and bacteria, and reduce inflammation in the body. The compound has also been shown to modulate the activity of certain enzymes and receptors in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide in lab experiments is its ability to selectively target specific enzymes and receptors in the body. This allows for more precise experimentation and analysis. However, one limitation is that the compound may exhibit off-target effects, leading to unintended biological effects.

Future Directions

There are several future directions for the study of 2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide. One direction is to investigate its potential as an anticancer agent in combination with other drugs. Another direction is to study its effects on other biological processes, such as immune modulation and neuroprotection. Additionally, further optimization of the synthesis method may lead to improved yields and purity of the compound.

Synthesis Methods

The synthesis of 2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide involves the reaction of 2-(methylthio)aniline with ethyl glyoxalate in the presence of a base. The resulting compound is then treated with hydroiodic acid to obtain the final product. This method has been extensively studied and optimized to produce high yields of the compound.

Scientific Research Applications

2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide has been shown to have potential biological applications. It has been studied for its anticancer, antifungal, and antibacterial properties. The compound has also been investigated for its ability to inhibit certain enzymes and receptors in the body.

properties

IUPAC Name

2-methylsulfanyl-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.HI/c1-11-8-9-6-4-2-3-5-7(6)10-8;/h6-7H,2-5H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMYBJFTMZXQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2CCCCC2N1.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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